5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO2S and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aluminium(III) Detection
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and similar compounds have been studied for their use in detecting Aluminium(III) ions. These compounds can form stable binary Al³⁺ complexes and exhibit significant changes in UV-visible absorbance upon coordination, making them suitable for selective detection of Al³⁺ (Lambert et al., 2000).
Structural Characterization
The compound has been used in the synthesis of isostructural molecules, which were structurally characterized using single-crystal diffraction. These molecules, including this compound, were found to be essentially planar with certain groups oriented perpendicularly (Kariuki, Abdel-Wahab, & El-Hiti, 2021).
Synthesis of Thiazole Carboxylates
A study demonstrated the synthesis of thiazole-5-carboxylate esters using this compound. This method involved photolysis and resulted in moderate yields of the esters, with potential applications in various chemical syntheses (Fong, Janowski, Prager, & Taylor, 2004).
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), structurally related to this compound, have been synthesized as part of a new class of heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins and are synthesized using cross-Claisen condensations (Mathieu et al., 2015).
Antibacterial Activities
Novel thiazole compounds containing ether structures and derived from similar compounds have been investigated for their antibacterial properties. Some of these derivatives exhibited significant fungicidal activities against various pathogens (Qiu Li-ga, 2015).
Photo-Degradation Analysis
The photo-degradation behavior of thiazole-containing compounds has been studied. Understanding the degradation pathways of these compounds is crucial in pharmaceutical development and stability studies (Wu, Hong, & Vogt, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been investigated for their antiviral activity . These compounds interact with their targets, leading to changes that inhibit the activity of certain viruses .
Biochemical Pathways
Similar compounds are known to participate in the suzuki–miyaura coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have shown potent antiviral activity .
Action Environment
For instance, the Suzuki–Miyaura coupling reaction, which similar compounds participate in, requires exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit certain kinases, which play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In terms of long-term effects, this compound has been observed to cause sustained changes in cellular function, particularly in the regulation of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are crucial for the compound’s bioavailability and overall efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters facilitate the uptake of the compound into cells, while binding proteins can sequester it in specific organelles, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . For instance, the compound may be directed to the mitochondria, where it can influence metabolic processes and energy production .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAPLYZWWLUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624786 | |
Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433283-22-8 | |
Record name | 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433283-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.